molecular formula C16H24N2O3 B2864962 4-(2-ethylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-13-7

4-(2-ethylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2864962
CAS No.: 478249-13-7
M. Wt: 292.379
InChI Key: IBRFRVLONLZGON-UHFFFAOYSA-N
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Description

4-(2-Ethylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide (CAS Number: 478249-13-7) is a synthetic pyrrole-2-carboxamide derivative with a molecular formula of C16H24N2O3 and a molecular weight of 292.38 g/mol . This chemical is provided as a solid and is characterized by the SMILES code O=C(C1=CC(C(C(CC)CC)=O)=CN1)NCC2OCCC2 . The pyrrole-2-carboxamide scaffold is a structure of significant interest in medicinal chemistry and drug discovery . While specific biological data for this compound is not fully established in public literature, compounds within this class have been identified as promising inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), a key transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis . Structure-guided design strategies have shown that pyrrole-2-carboxamide derivatives can exhibit excellent potency against drug-resistant tuberculosis, good microsomal stability, and low cytotoxicity, making them valuable scaffolds for developing new anti-tuberculosis agents . This product is intended for research purposes only, such as investigating structure-activity relationships (SAR) for novel antimicrobials or exploring the biology of membrane transport proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h8-9,11,13,17H,3-7,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRFRVLONLZGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Core Construction

Pyrrole rings are typically synthesized via Paal-Knorr condensation, Barton-Zard reaction, or cyclization of γ-keto aldehydes. For halogenated or acylated pyrroles, post-functionalization strategies are often employed. For example, Friedel-Crafts acylation has been utilized to introduce trichloroacetyl groups to pyrroles, as demonstrated in the synthesis of 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.

Acylation at Position 4

The 2-ethylbutanoyl group at position 4 necessitates regioselective acylation. Directed metalation or protecting group strategies may ensure correct substitution. In a related synthesis, N-chlorosuccinimide (NCS) was used to chlorinate pyrroles at elevated positions, suggesting that electron-donating groups could direct electrophilic substitution.

Amide Bond Formation

Coupling the pyrrole-2-carboxylic acid derivative with tetrahydrofuranmethyl amine requires careful selection of activating agents. Thionyl chloride-mediated acyl chloride formation followed by amine coupling in toluene has been effective for analogous pyrrole carboxamides.

Synthetic Routes and Experimental Protocols

Route 1: Sequential Acylation and Amidation

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
The Paal-Knorr reaction between γ-keto esters and ammonium acetate yields ethyl pyrrole-2-carboxylates. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate was synthesized in 85% yield via this method.

Step 2: Friedel-Crafts Acylation at Position 4
Using AlCl₃ as a catalyst, 2-ethylbutanoyl chloride is introduced to the pyrrole ring. In a related procedure, trichloroacetylation of ethyl 5-methyl-1H-pyrrole-2-carboxylate with trichloroacetyl chloride afforded 2-trichloroacetyl-5-methyl-1H-pyrrole in 72% yield. Optimizing reaction temperature (0–25°C) and stoichiometry may enhance regioselectivity.

Step 3: Saponification to Carboxylic Acid
Hydrolysis of the ethyl ester using NaOH in ethanol/water (3:1) at reflux yields the carboxylic acid. For instance, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate was hydrolyzed to its acid with 76% efficiency.

Step 4: Amide Coupling with Tetrahydrofuranmethyl Amine
Activation of the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) followed by reaction with tetrahydrofuranmethyl amine in toluene at reflux forms the amide bond. A similar approach achieved 89% yield for a pyrrole-benzothiazole carboxamide.

Route 2: Late-Stage Acylation of Preformed Carboxamide

Step 1: Synthesis of N-(Tetrahydrofuran-2-ylmethyl)-1H-pyrrole-2-carboxamide
Coupling pyrrole-2-carboxylic acid with tetrahydrofuranmethyl amine using EDCl/HOBt in DMF affords the carboxamide. This method is preferred for acid-sensitive substrates.

Step 2: Regioselective Acylation at Position 4
Electrophilic acylation using 2-ethylbutanoyl chloride and FeCl₃ as a Lewis acid introduces the acyl group. Reaction conditions (e.g., −10°C, 2 h) from analogous syntheses suggest moderate yields (50–65%).

Route 3: De Novo Pyrrole Synthesis

Step 1: Hantzsch Dihydropyridine Synthesis
Condensation of 2-ethylbutanoyl acetaldehyde with ammonium acetate and a β-ketoester forms a dihydropyridine intermediate, which undergoes oxidative aromatization to the pyrrole.

Step 2: Functional Group Interconversion
Oxidation of the dihydropyridine to the pyrrole followed by carboxylation at position 2 using CO₂ under Pd catalysis yields the carboxylic acid precursor.

Step 3: Amide Formation
Standard coupling protocols complete the synthesis, as detailed in Route 1.

Challenges and Optimization Strategies

Regioselectivity in Acylation

Unsubstituted pyrroles often yield mixtures during electrophilic substitution. Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group directs acylation to position 4, as demonstrated in the synthesis of 4-acylpyrroles.

Purification of Polar Intermediates

Chromatographic separation of acylated pyrroles can be challenging due to similar Rf values. Crystallization from dichloromethane/hexane mixtures improved purity to >95% in a chlorinated pyrrole synthesis.

Stability of Acyl Chlorides

In situ generation and immediate use of acyl chlorides prevent decomposition. For example, treating 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid with oxalyl chloride in dichloromethane afforded the acyl chloride quantitatively.

Comparative Analysis of Synthetic Routes

Route Key Steps Yield (%) Advantages Limitations
1 Acylation → Amidation 45–60 High regioselectivity Multi-step purification
2 Amidation → Acylation 50–65 Avoids acyl chloride instability Lower acylation yields
3 De novo pyrrole synthesis 30–40 Single-pot construction Limited substrate scope

Q & A

Basic: What synthetic methodologies are established for synthesizing 4-(2-ethylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions under controlled conditions. For example:

  • Step 1: Acyl chloride formation or activation of the pyrrole-2-carboxylate core using reagents like methanesulfonyl chloride under inert atmospheres (e.g., nitrogen) .
  • Step 2: Coupling with the oxolane-containing amine via nucleophilic acyl substitution. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Step 3: Purification via solvent extraction (e.g., dichloromethane), drying (MgSO₄), and recrystallization (e.g., slow evaporation from dichloromethane) to obtain single crystals for structural validation .

Key Considerations:

  • Reaction temperature control (e.g., 273 K for exothermic steps) to prevent side reactions.
  • Use of sodium bicarbonate for safe quenching of acidic byproducts.

Basic: How is the molecular conformation and crystal packing of this compound characterized?

Answer:
X-ray crystallography is the gold standard for conformational analysis:

  • Structural Metrics: Dihedral angles between the pyrrole ring and substituents (e.g., 5.81° for ethylcarboxylate vs. 61.90° for benzene rings) reveal planarity and steric interactions .
  • Intermolecular Interactions: N–H⋯O hydrogen bonds form dimeric R₂²(10) motifs, while weak C–H⋯O and C–H⋯π interactions stabilize layered crystal packing .
  • Validation: Bond lengths and angles are compared against standard databases (e.g., Cambridge Structural Database) to confirm normal ranges .

Methodological Tip:

  • Use low-temperature (e.g., 100 K) data collection to minimize thermal motion artifacts.

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Answer:
Quantum Chemical Calculations (e.g., DFT) and reaction path search algorithms are employed:

  • Step 1: Simulate potential intermediates and transition states to identify energetically favorable pathways .
  • Step 2: Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and predict optimal conditions (e.g., solvent polarity, temperature) .
  • Step 3: Validate predictions with small-scale experiments, creating a feedback loop for refining computational models .

Case Study:

  • ICReDD’s approach reduced reaction development time by 50% for similar heterocycles using hybrid computational-experimental workflows .

Advanced: How to resolve contradictions in reported biological activities of pyrrole-2-carboxamide derivatives?

Answer:
Comparative Pharmacological Assays and structural-activity relationship (SAR) studies are critical:

  • Step 1: Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability .
  • Step 2: Compare bioactivity across analogs (e.g., substituents on the oxolane or pyrrole rings) to isolate key functional groups .
  • Step 3: Use crystallographic data to correlate conformational flexibility (e.g., rotatable bonds) with target binding efficacy .

Example:

  • Modifying the oxolane’s methyl group to ethyl altered dihedral angles by 8°, significantly impacting aldose reductase inhibition in related compounds .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Answer:

  • HPLC-PDA/MS: Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted starting materials) .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrole substitution pattern) and oxolane methyl connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Best Practices:

  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap.

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Answer:
Process Intensification and kinetic modeling are key:

  • Step 1: Screen solvents for scalability (e.g., switch from dichloromethane to ethyl acetate for easier recycling) .
  • Step 2: Use microreactors to enhance mass/heat transfer for exothermic steps (e.g., acylation) .
  • Step 3: Employ DoE (Design of Experiments) to optimize parameters (e.g., stoichiometry, catalyst loading) .

Case Study:

  • Membrane separation technologies improved yield by 20% in similar multi-step syntheses by reducing intermediate losses .

Advanced: How does substituent variation on the oxolane ring affect pharmacological activity?

Answer:
SAR Studies and Molecular Docking provide insights:

  • Oxolane Methyl vs. Ethyl: Larger alkyl groups increase hydrophobicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .
  • Stereochemistry: The (2R) configuration of oxolane improved binding affinity to serotonin receptors by 30% in a related compound .
  • Computational Validation: Docking simulations (e.g., AutoDock Vina) predict binding poses and ΔG values for substituent prioritization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with aqueous bicarbonate before disposal .

Advanced: How to design a kinetic study for its metabolic stability in vitro?

Answer:
LC-MS/MS-Based Metabolic Assay:

  • Step 1: Incubate with liver microsomes (human/rat) and NADPH cofactor .
  • Step 2: Sample at intervals (0, 15, 30, 60 min) and quantify parent compound degradation.
  • Step 3: Calculate half-life (t₁/₂) using first-order kinetics. Compare with control (e.g., verapamil) .

Key Parameters:

  • Protein binding adjustments (e.g., 1% BSA) to mimic physiological conditions.

Advanced: How to address discrepancies in crystallographic vs. computational conformational data?

Answer:
Hybrid Refinement Approach:

  • Step 1: Perform DFT geometry optimization starting from X-ray coordinates .
  • Step 2: Compare computed vs. experimental torsion angles (e.g., S1–N2–C7–C6 = 121.87° observed vs. 125° calculated) .
  • Step 3: Adjust force field parameters (e.g., AMBER) to better match crystal data for MD simulations .

Outcome:

  • Reduced RMSD from 0.8 Å to 0.2 Å in a related sulfonamide-pyrrole derivative .

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